

Spectroscopic data (NMR, IR, Mass Spec) of ethyl morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Ethyl morpholine-2-carboxylate*

Cat. No.: B044944

[Get Quote](#)

A Comprehensive Spectroscopic Guide to Ethyl Morpholine-2-carboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl morpholine-2-carboxylate is a heterocyclic organic compound with the molecular formula C₇H₁₃NO₃.^[1] As a derivative of morpholine, a key scaffold in medicinal chemistry, this molecule and its analogues are of significant interest in drug discovery and development. The precise characterization of such molecules is paramount to ensuring their identity, purity, and conformational integrity. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to **ethyl morpholine-2-carboxylate**. It is designed to serve as a practical resource for researchers, offering not just data, but the underlying principles and methodologies for its acquisition and interpretation.

Molecular Structure and Isomerism

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. **Ethyl morpholine-2-carboxylate** possesses a stereocenter at the C₂ position of the morpholine ring, meaning it can exist as a racemic mixture of (R) and (S) enantiomers. The morpholine ring itself typically adopts a chair conformation.

Figure 1: Chemical structure of **Ethyl Morpholine-2-carboxylate**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **ethyl morpholine-2-carboxylate**, both ^1H and ^{13}C NMR provide a wealth of information regarding its carbon-hydrogen framework.

1.1: ^1H NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **ethyl morpholine-2-carboxylate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O). The choice of solvent can influence chemical shifts, particularly for the N-H proton.[2]
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Interpretation:

The ^1H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
Ethyl CH_3	~1.2-1.3	Triplet (t)	3H	Coupled to the ethyl CH_2 group.
Morpholine H5, H6	~2.6-3.0	Multiplet (m)	4H	Protons on carbons adjacent to the nitrogen.
Morpholine H3	~3.6-3.9	Multiplet (m)	2H	Protons on the carbon adjacent to the oxygen.
Morpholine H2	~3.9-4.1	Multiplet (m)	1H	The proton on the stereocenter, adjacent to nitrogen and the ester.
Ethyl CH_2	~4.1-4.3	Quartet (q)	2H	Coupled to the ethyl CH_3 group.
N-H	Variable (e.g., 1.5-3.5)	Broad Singlet (br s)	1H	Position and broadness are solvent and concentration dependent.

1.2: ^{13}C NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: As per the ^1H NMR protocol, though a higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

- Instrumentation: A 100 MHz or higher (for a 400 MHz ^1H) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
 - Spectral Width: Approximately 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
- Processing: Similar to ^1H NMR processing. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH , CH_2 , and CH_3 groups.

Data Interpretation:

The ^{13}C NMR spectrum indicates the number of unique carbon environments.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	DEPT-135 Phase	Notes
Ethyl CH_3	~14	Positive	
Morpholine C5, C6	~45-50	Negative	Carbons adjacent to nitrogen.
Morpholine C2	~55-60	Positive	The stereocenter carbon.
Ethyl CH_2	~61-63	Negative	
Morpholine C3	~67-70	Negative	Carbon adjacent to the ring oxygen.
Ester C=O	~170-175	No Signal	The carbonyl carbon.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt (NaCl or KBr) plates.
 - Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

Data Interpretation:

Key vibrational frequencies confirm the presence of specific functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Functional Group
~3300-3400	N-H Stretch	Medium, Broad	Secondary Amine (N-H)
~2850-3000	C-H Stretch	Strong	Aliphatic (CH ₂ , CH ₃)
~1730-1750	C=O Stretch	Strong	Ester Carbonyl
~1200-1300	C-O Stretch	Strong	Ester (C-O)
~1100-1150	C-O-C Stretch	Strong	Ether (in morpholine ring)

Part 3: Mass Spectrometry (MS)

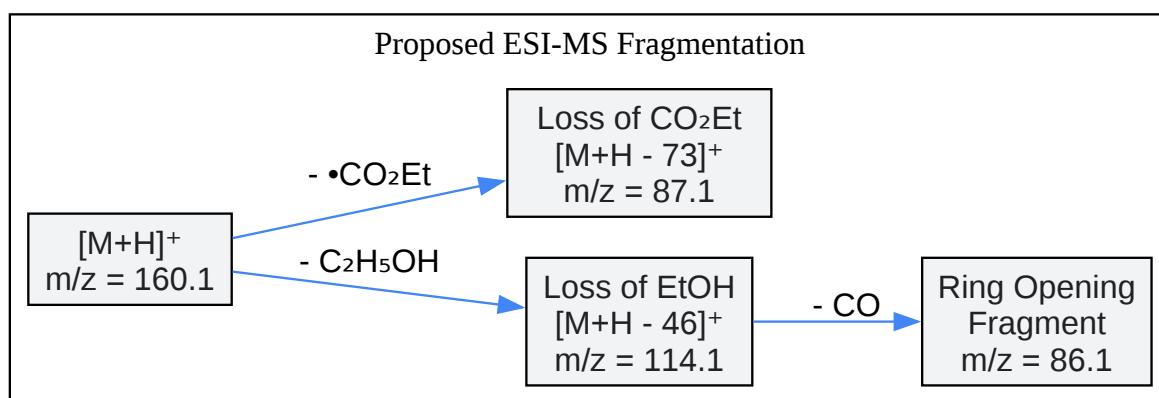
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Experimental Protocol:

- **Sample Introduction:** The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electrospray Ionization (ESI) is a common and gentle method suitable for this molecule, which will likely produce the protonated molecular ion $[M+H]^+$. Electron Ionization (EI) can also be used, which typically results in more extensive fragmentation.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation:

- **Molecular Ion:** The monoisotopic mass of **ethyl morpholine-2-carboxylate** ($C_7H_{13}NO_3$) is 159.09 Da.^[1] In ESI-MS, a prominent peak at m/z 160.09 ($[M+H]^+$) is expected.
- **Fragmentation Pattern:** The fragmentation pattern provides structural clues. Common fragmentation pathways for morpholine derivatives involve the cleavage of the ring or loss of substituents.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of ethyl morpholine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044944#spectroscopic-data-nmr-ir-mass-spec-of-ethyl-morpholine-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com